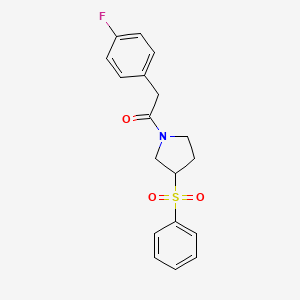

![molecular formula C19H18FNO2S B2702891 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide CAS No. 2034392-21-5](/img/structure/B2702891.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide

カタログ番号:

B2702891

CAS番号:

2034392-21-5

分子量:

343.42

InChIキー:

SOSYECZWLMSWKL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

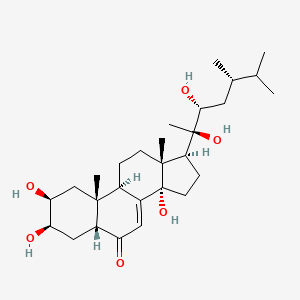

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The influence of functionalized arylpiperazines linked to benzo[b]thiophene moieties at C-2 has been analyzed .Physical And Chemical Properties Analysis

Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Structural Characterization and Molecular Conformation

- A study by Sagar et al. (2018) explored closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides. These compounds, bearing different substituents on the benzamide ring, were synthesized and structurally characterized. The study found that the fused six-membered ring adopts a half-chair conformation, with variations in molecular conformation and modes of supramolecular aggregation across different compounds (Sagar et al., 2018).

Radiosynthesis and Binding Affinity

- Mertens et al. (1994) conducted a study on radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors. The compound demonstrated high affinity for 5HT2-receptors in vitro and showed preferential retention of radioactivity in rat brains enriched with 5HT2 receptors (Mertens et al., 1994).

Antiproliferative Activity Against Cancer Cells

- Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. They found that these compounds show selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing ROS production, which correlates with antiproliferative effects (Haridevamuthu et al., 2023).

Corrosion Inhibition

- Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid medium. The derivatives showed increased effectiveness with concentration, obeying Langmuir adsorption isotherm and indicating a spontaneous adsorption process (Fouda et al., 2020).

Anticonvulsant Agents

- Faizi et al. (2017) designed and synthesized a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. These compounds were found to be effective in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).

Apoptotic Cell Death Induction

- Romagnoli et al. (2021) synthesized a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes as potent antiproliferative agents, which showed significant induction of apoptosis in colon carcinoma cells (Romagnoli et al., 2021).

Dual Action Antidepressant Drugs

- Orus et al. (2002) synthesized some benzo[b]thiophene derivatives to obtain new dual antidepressant drugs, demonstrating in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

将来の方向性

特性

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S/c1-12(9-14-11-24-18-6-4-3-5-15(14)18)21-19(22)13-7-8-17(23-2)16(20)10-13/h3-8,10-12H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSYECZWLMSWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(4-Fluorophenyl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl...

Cat. No.: B2702808

CAS No.: 1706328-36-0

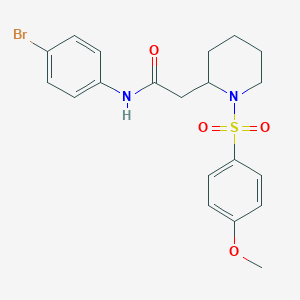

N-(4-bromophenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piper...

Cat. No.: B2702809

CAS No.: 941955-99-3

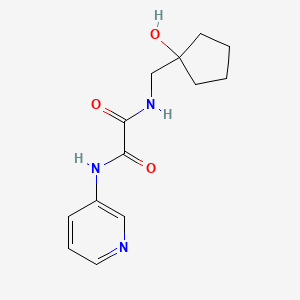

1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran...

Cat. No.: B2702810

CAS No.: 1797272-06-0

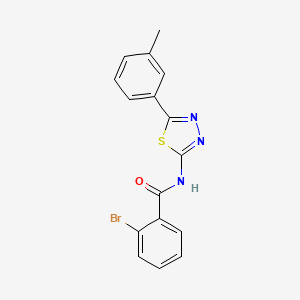

2-bromo-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2702815

CAS No.: 392241-21-3

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)

![7-chloro-4-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2702827.png)

![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)

![methyl 4-({[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2702829.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2702831.png)